

Theoretical & Physicochemical Profiling of C₇H₁₅N Isomers: A Structural Activity Relationship (SAR) Guide

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Compound of Interest

Compound Name: 2-Methylhex-5-en-2-amine

Cat. No.: B8773892

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Executive Summary The chemical formula C₇H₁₅N represents a critical chemical space in medicinal chemistry, characterized by a Degree of Unsaturation (DoU) of 1. This dictates that all isomers must contain either one double bond (acyclic imines) or one saturated ring (cyclic amines).

This guide focuses on the cyclic amine isomers—specifically substituted piperidines, azepanes, and cyclohexylamines—as they constitute high-value pharmacophores in GPCR ligand design, kinase inhibition, and CNS drug discovery. We analyze their theoretical stability, conformational landscapes, and synthetic accessibility to aid lead optimization.

Structural Classification & Topology

The C₇H₁₅N isomer space is topologically diverse. From a drug development perspective, we categorize them based on ring size and nitrogen substitution, as these factors dictate basicity and metabolic liability.

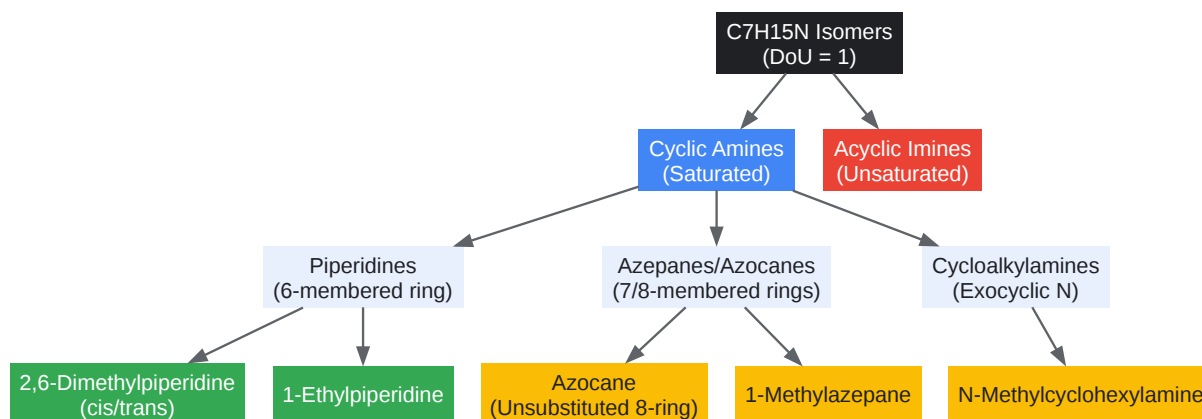
The Isomer Hierarchy

The three dominant classes relevant to R&D are:

- Piperidines (6-membered heterocycles): The most "druglike" class. Examples include 2,6-dimethylpiperidine and 1-ethylpiperidine.[1]
- Cycloalkylamines (Exocyclic Nitrogen): Nitrogen is outside the ring. Example: N-methylcyclohexylamine.
- Azepanes & Azocanes (Medium Rings): 7- and 8-membered heterocycles. Examples: 1-methylazepane (C₇H₁₅N via substitution) and Azocane (C₇H₁₅N via ring size).

Visualization of Isomer Space

The following diagram illustrates the structural relationships and key examples within this formula.



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Figure 1: Hierarchical classification of C₇H₁₅N isomers emphasizing pharmacologically relevant cyclic structures.

Theoretical Properties & SAR Implications

Conformational Analysis: The "Magic Methyl" Effect

The placement of methyl groups on the piperidine ring radically alters the energy landscape.

- 2,6-Dimethylpiperidine: This isomer presents a classic case of stereoelectronic control.
 - cis-Isomer (Meso): Predominantly exists in a chair conformation where both methyl groups are equatorial. This is the thermodynamic global minimum.
 - trans-Isomer (Chiral): Forces one methyl group into an axial position in the chair form, introducing significant 1,3-diaxial strain (approx. 1.7 kcal/mol steric penalty).
 - Drug Design Implication: The cis-isomer is conformationally rigid, often leading to higher binding specificity but lower solubility. The trans-isomer is more flexible (accessible twist-boat forms) but thermodynamically less stable.

Basicity (pKa) and Lipophilicity (LogP)

The pKa determines the ionization state at physiological pH (7.4), driving solubility and membrane permeability.

Isomer	Structure Type	Est.[2][3][4] pKa	Est.[5][6] LogP	SAR Note
2,6-Dimethylpiperidine	Cyclic (Hindered)	10.9 - 11.1	1.8 - 2.1	Steric hindrance around N reduces nucleophilicity but maintains high basicity.
1-Ethylpiperidine	Cyclic (Tertiary)	10.4 - 10.6	1.7	Tertiary amines generally have lower pKa than secondary due to solvation effects.
N-Methylcyclohexylamine	Exocyclic (Secondary)	10.5 - 10.7	1.5	Less lipophilic than dimethylpiperidines; often used as a polar tail.
Azocane	Medium Ring	10.8	2.2	Higher lipophilicity due to increased carbon count in the ring; increased flexibility.

Key Insight: 2,6-Dimethylpiperidine exhibits "Steric Inhibition of Solvation." While the methyl groups hinder the approach of electrophiles (reducing nucleophilicity), they also hinder water molecules from stabilizing the ammonium cation, which can paradoxically affect pKa values depending on the solvent model used.

Experimental Protocols

Synthesis of 2,6-Dimethylpiperidine (Reduction Protocol)

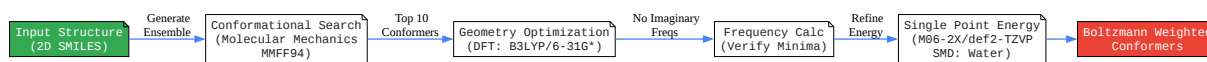
Objective: Synthesis of the thermodynamic cis-isomer from 2,6-lutidine. Mechanism: Heterogeneous catalytic hydrogenation.

- Reagents: 2,6-Lutidine (10 mmol), Pt/C (5 mol% loading), Glacial Acetic Acid (Solvent).
- Equipment: High-pressure hydrogenation vessel (Parr reactor).
- Procedure:
 - Dissolve 2,6-lutidine in acetic acid.
 - Add Pt/C catalyst carefully (under inert atmosphere to prevent ignition).
 - Pressurize with H₂ gas to 60 psi (4 bar).
 - Heat to 50°C and stir for 12 hours.
 - Workup: Filter catalyst through Celite. Neutralize filtrate with NaOH (aq) to pH > 12. Extract with diethyl ether.
- Validation:
 - GC-MS: Confirm M⁺ peak at m/z 113.
 - NMR: cis-isomer shows a simplified spectrum due to symmetry; trans-isomer shows complex splitting.

Computational Conformational Scanning (DFT)

Objective: To predict the lowest energy conformer and rotational barriers for drug docking studies.

Workflow Logic: We utilize Density Functional Theory (DFT) with a solvation model to mimic physiological conditions. Gas-phase calculations often overestimate intramolecular hydrogen bonding and underestimate steric clashes in solution.



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Figure 2: Computational workflow for determining the bioactive conformation of C₇H₁₅N isomers.

Protocol Steps:

- Conformational Search: Use MMFF94 force field to generate initial conformers (chair, boat, twist-boat).
- Optimization: Optimize geometries using B3LYP/6-31G(d).
- Refinement: Perform single-point energy calculations using the M06-2X functional (excellent for non-covalent interactions) with the def2-TZVP basis set and SMD water model.
- Analysis: Calculate Boltzmann distribution at 298K to determine the population of axial vs. equatorial methyls.

Pharmacophore Integration (Bioisosterism)

In drug discovery, C₇H₁₅N isomers are often used as bioisosteres to modulate potency and metabolic stability.

- Piperidine vs. Azepane: Expanding the ring from 6 (piperidine) to 7 (azepane) alters the vector of the lone pair and the spatial arrangement of substituents. This is often used to break "flat" SAR trends or to induce selectivity between receptor subtypes (e.g., Dopamine D₂ vs D₄).
- Methylation Strategy: Introducing the 2,6-dimethyl motif (from 2,6-dimethylpiperidine) blocks the alpha-carbon metabolic "soft spot," preventing oxidative metabolism by Cytochrome P450 enzymes. This significantly increases the half-life () of the drug candidate.

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